molecular formula C14H15N3O4 B12780959 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- CAS No. 139297-28-2

3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)-

Cat. No.: B12780959
CAS No.: 139297-28-2
M. Wt: 289.29 g/mol
InChI Key: OJYKPKAHLKWENP-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an isoxazole ring, a carboxamide group, and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an amine, such as 2,6-dimethylaniline, in the presence of coupling agents like carbodiimides.

    Attachment of the Aminocarbonyl Oxy Methyl Group: This step involves the reaction of the intermediate compound with a suitable reagent, such as chloroformate, to introduce the aminocarbonyl oxy methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxamide, 5-methyl-N-(2,6-dimethylphenyl)-
  • 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,4-dimethylphenyl)-
  • 3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(3,5-dimethylphenyl)-

Uniqueness

3-Isoxazolecarboxamide, 5-(((aminocarbonyl)oxy)methyl)-N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring and the presence of the aminocarbonyl oxy methyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139297-28-2

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl carbamate

InChI

InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)16-13(18)11-6-10(21-17-11)7-20-14(15)19/h3-6H,7H2,1-2H3,(H2,15,19)(H,16,18)

InChI Key

OJYKPKAHLKWENP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)N

Origin of Product

United States

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